molecular formula C7H2F5IO B2661399 2,4-Difluoro-3-(trifluoromethoxy)iodobenzene CAS No. 2149602-62-8

2,4-Difluoro-3-(trifluoromethoxy)iodobenzene

Cat. No. B2661399
CAS RN: 2149602-62-8
M. Wt: 323.988
InChI Key: HXBBNCWTUTZHKT-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-(trifluoromethoxy)iodobenzene, also known as DFI, is an aryl iodide that has been widely studied for its potential as a versatile synthetic building block in various industries. It has a molecular weight of 323.99 and its IUPAC name is 1,3-difluoro-4-iodo-2-(trifluoromethoxy)benzene .


Molecular Structure Analysis

The molecular formula of 2,4-Difluoro-3-(trifluoromethoxy)iodobenzene is C7H2F5IO . The InChI code for this compound is 1S/C7H2F5IO/c8-3-1-2-4 (13)5 (9)6 (3)14-7 (10,11)12/h1-2H .


Physical And Chemical Properties Analysis

2,4-Difluoro-3-(trifluoromethoxy)iodobenzene is a liquid at ambient temperature . Unfortunately, specific physical and chemical properties such as boiling point, density, and refractive index were not found in the retrieved data.

Scientific Research Applications

Synthesis of 2-(trifluoromethoxy)biphenylyl-2′-diazonium Salts

This compound may be used to synthesize 2-(trifluoromethoxy)biphenylyl-2′-diazonium salts . These salts are often used in the synthesis of complex organic molecules.

Mizoroki-Heck Reaction

The compound could potentially be used as a substrate with an electron-deficient aromatic ring, during the Mizoroki-Heck reaction with acrylic acid, to afford 4-trifluoromethylcinnnamic acid . The Mizoroki-Heck reaction is a type of chemical reaction used to couple aryl halides with alkenes.

Safety and Hazards

This compound is associated with several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1,3-difluoro-4-iodo-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5IO/c8-3-1-2-4(13)5(9)6(3)14-7(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBBNCWTUTZHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)OC(F)(F)F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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